molecular formula C16H23N7O B12260121 N-ethyl-2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-amine

N-ethyl-2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-amine

Cat. No.: B12260121
M. Wt: 329.40 g/mol
InChI Key: ZIRJCXSAZXKGFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-amine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound features a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3. This structure is often found in various biologically active molecules, making it a significant subject of study in medicinal chemistry and pharmacology.

Properties

Molecular Formula

C16H23N7O

Molecular Weight

329.40 g/mol

IUPAC Name

N-ethyl-2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-amine

InChI

InChI=1S/C16H23N7O/c1-4-17-13-11-12(2)19-16(20-13)23-9-7-22(8-10-23)15-18-6-5-14(21-15)24-3/h5-6,11H,4,7-10H2,1-3H3,(H,17,19,20)

InChI Key

ZIRJCXSAZXKGFK-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C3=NC=CC(=N3)OC

Origin of Product

United States

Preparation Methods

The synthesis of N-ethyl-2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-amine typically involves multi-step procedures. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperazine moiety: This step often involves nucleophilic substitution reactions where a piperazine derivative is introduced to the pyrimidine ring.

    Ethylation and methylation:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

N-ethyl-2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrimidine ring, depending on the reagents and conditions used. Common reagents include halogens, alkyl halides, and amines.

The major products formed from these reactions depend on the specific conditions and reagents used but generally include various substituted pyrimidine derivatives.

Scientific Research Applications

N-ethyl-2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activity.

    Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors, making it a valuable tool in biochemical research.

    Medicine: Due to its structural similarity to other biologically active molecules, it is investigated for its potential therapeutic applications, including as an antimicrobial, antiviral, or anticancer agent.

    Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of N-ethyl-2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used. For example, it may inhibit the activity of a particular enzyme, leading to a decrease in the production of a specific metabolite, or it may activate a receptor, triggering a signaling cascade that results in a physiological response.

Comparison with Similar Compounds

N-ethyl-2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-amine can be compared with other similar compounds, such as:

    Piperazine derivatives: These compounds share the piperazine moiety and often exhibit similar biological activities, including antimicrobial and antipsychotic effects.

    Pyrimidine derivatives: Compounds with a pyrimidine ring are widely studied for their biological activity, including antiviral and anticancer properties.

    Methoxypyrimidine derivatives: These compounds feature a methoxy group on the pyrimidine ring and are investigated for their potential therapeutic applications.

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct biological properties and make it a valuable compound for research and development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.